molecular formula C18H18N2O2S2 B4064550 2-(1,3-benzothiazol-2-ylthio)-N-(4-ethoxyphenyl)propanamide

2-(1,3-benzothiazol-2-ylthio)-N-(4-ethoxyphenyl)propanamide

Cat. No. B4064550
M. Wt: 358.5 g/mol
InChI Key: MILGFGVHADJWGW-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(4-ethoxyphenyl)propanamide, also known as BZTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BZTP is a thiazole derivative that possesses a unique molecular structure, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Benzothiazole derivatives, including compounds structurally related to 2-(1,3-benzothiazol-2-ylthio)-N-(4-ethoxyphenyl)propanamide, have demonstrated a broad spectrum of biological activities. These activities range from antimicrobial to antitumor effects, underscoring the therapeutic potential of these compounds. The benzothiazole scaffold is particularly notable for its applications in developing chemotherapeutic agents, with several molecules containing this structure being investigated for cancer treatment due to their potential antitumor properties. This highlights the increasing importance of the benzothiazole nucleus in the area of drug discovery, especially for developing therapies targeting various human diseases and disorders, including cancer (Kamal, Hussaini, & Malik, 2015).

Synthetic and Medicinal Chemistry

The benzothiazole core is also a focal point in synthetic and medicinal chemistry, serving as a versatile ligand for various biomolecules. This versatility facilitates the development of chemical libraries that could be pivotal in discovering new chemical entities aimed at the market. The ease of synthesis associated with benzothiazole and its derivatives allows for extensive exploration within chemical space, aiming to identify novel therapeutic agents with optimized pharmacological profiles. Such endeavors are crucial for expanding the current therapeutic arsenal against a wide range of pathologies, further emphasizing the role of benzothiazole derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Pharmaceutical Applications

In pharmaceutical research, benzothiazole derivatives are continuously explored for their potential to act as lead compounds in drug development. The structural modifications of the benzothiazole scaffold have led to the discovery of new antitumor agents, showcasing the compound's promising biological profile and synthetic accessibility. These efforts are aimed at the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics, highlighting the ongoing need for novel drugs with improved efficacy and safety profiles for cancer therapy (Ahmed et al., 2012).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-3-22-14-10-8-13(9-11-14)19-17(21)12(2)23-18-20-15-6-4-5-7-16(15)24-18/h4-12H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGFGVHADJWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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